1.9-Fold Superior Mouse TAAR1 Agonist Potency Versus the Des-Amino Positional Isomer
3-Amino-5-chloro-4-methylbenzene-1-sulfonamide activates mouse TAAR1 with an EC₅₀ of 410 nM, representing a 1.9-fold potency gain over its closest structural analog, 4-chloro-3-methylbenzene-1-sulfonamide (CHEMBL4060464), which lacks the 3-amino substituent and exhibits an EC₅₀ of 780 nM under identical assay conditions [1][2]. Both compounds were tested in the same laboratory using HEK293 cells expressing mouse TAAR1 with cAMP accumulation measured by BRET assay after 20 minutes of agonist exposure, enabling a direct, internally controlled comparison [1][2]. This quantitative difference demonstrates that the 3-amino group is a positive potency determinant for mTAAR1 engagement within the benzenesulfonamide chemotype [3].
| Evidence Dimension | Mouse TAAR1 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 410 nM |
| Comparator Or Baseline | 4-Chloro-3-methylbenzene-1-sulfonamide (CHEMBL4060464): EC₅₀ = 780 nM |
| Quantified Difference | 1.9-fold higher potency (410 vs. 780 nM; Δ = 370 nM) |
| Conditions | Mouse TAAR1 expressed in HEK293 cells; cAMP accumulation measured by BRET assay after 20 min; same laboratory (University of Genoa) |
Why This Matters
Procurement of the des-amino analog would yield a compound with approximately half the mTAAR1 potency, requiring higher dosing in preclinical experiments and introducing potential off-target confounds at elevated concentrations.
- [1] BindingDB. Entry BDBM50227975 (CHEMBL4087775). 3-Amino-5-chloro-4-methylbenzene-1-sulfonamide. EC₅₀ 410 nM at mouse TAAR1. HEK293, cAMP BRET, 20 min. University of Genoa / ChEMBL. View Source
- [2] BindingDB. Entry BDBM50227825 (CHEMBL4060464). 4-Chloro-3-methylbenzene-1-sulfonamide. EC₅₀ 780 nM at mouse TAAR1. HEK293, cAMP BRET, 20 min. University of Genoa / ChEMBL. View Source
- [3] Cichero E, Espinoza S, Franchini S, Guariento S, Brasili L, Gainetdinov RR, Fossa P. Chem Biol Drug Des. 2014 Dec;84(6):712-20. doi: 10.1111/cbdd.12367. (Source publication for both compounds' TAAR1 data.) View Source
